molecular formula C28H31N7 B1663641 Methylproamine CAS No. 188247-01-0

Methylproamine

Cat. No. B1663641
CAS RN: 188247-01-0
M. Wt: 465.6 g/mol
InChI Key: ADKLMOJIJGHCCD-UHFFFAOYSA-N
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Description

Methylproamine is a compound with the molecular formula C28H31N7 . It is a derivative of bibenzimidazole and binds in the minor groove of DNA in adenine-thymine-rich regions of four or more consecutive AT pairs . It is related to the Hoechst family of DNA-binding bibenzimidazoles .


Molecular Structure Analysis

The crystal structures of this compound complexes with the dodecamer d (CGCGAATTCGCG) 2 confirm that the new analogues also are minor groove binders . It is proposed that the DNA-bound this compound ligand acts as a reducing agent by an electron transfer mechanism, repairing transient radiation-induced oxidizing species on DNA .


Chemical Reactions Analysis

This compound is known to have radioprotective properties. It acts as a DNA binding anti-oxidant, enabling the repair of transient radiation-induced oxidative DNA lesions . It has been shown to be approximately 100-fold more potent than the classical aminothiol radioprotector WR1065 .

Scientific Research Applications

Radioprotection in Cancer Therapy and Radiation Exposure

Methylproamine has shown significant potential as a radioprotective agent. Its primary function is to protect cells from DNA damage caused by radiation, which is particularly relevant in the context of cancer radiotherapy and accidental radiation exposure. The compound acts as a DNA-binding antioxidant, aiding in the repair of transient radiation-induced oxidative DNA lesions. Studies have demonstrated its efficacy in protecting both directly targeted and bystander cells from γ-ray or X-ray radiation, though it is less effective against charged particle irradiation like He2+ ions. This compound was effective in radioprotection when recipient cells were pretreated with the drug before exposure to conditioned medium in bystander experiments (Burdak-Rothkamm et al., 2014).

Prevention of DNA Double-Strand Breaks

This compound has been shown to prevent the formation of DNA double-strand breaks, a significant type of DNA damage, particularly following ionizing radiation. This function supports the hypothesis that the radioprotection provided by this compound is mediated by decreasing the initial DNA damage in cells. Experiments indicated that cells treated with this compound had fewer phosphorylated H2AX (γH2AX) foci after ionizing radiation compared to untreated cells (Sprung et al., 2010).

Enhancement of Clonogenic Survival and Reduction of DNA Damage in Keratinocytes

In a study involving human keratinocytes, this compound demonstrated an increase in the clonogenic survival of cells exposed to radiation. Additionally, the compound reduced the yield of γH2AX foci, a marker of DNA damage, in a dose-dependent manner. This aligns with the theory that this compound's radioprotective properties are primarily through attenuation of initial DNA damage (Lobachevsky et al., 2011).

Molecular Mechanism and In Vitro Efficacy

This compound's molecular mechanism involves binding to the DNA minor groove, acting as a reducing agent through an electron transfer mechanism. This process repairs transient radiation-induced oxidative species on DNA. Studies involving V79 cells highlighted this compound's potent radioprotective properties, showcasing its effectiveness as a minor groove binder and its potential in reducing radiation-induced DNA damage (Martin et al., 2004).

properties

IUPAC Name

N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKLMOJIJGHCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332275
Record name Methylproamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188247-01-0
Record name Methylproamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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